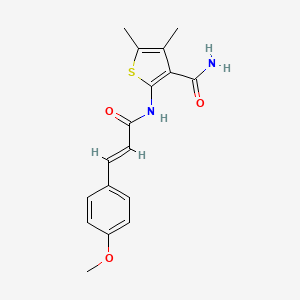![molecular formula C14H16N2O3 B2896461 N-[4-(morpholine-4-carbonyl)phenyl]prop-2-enamide CAS No. 2459725-81-4](/img/structure/B2896461.png)
N-[4-(morpholine-4-carbonyl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(morpholine-4-carbonyl)phenyl]prop-2-enamide” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals, and an amide group, which is a key functional group in proteins and other important biological molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, a phenyl ring, and an amide group. The morpholine ring provides basicity and potential hydrogen bonding features. The phenyl ring is a common structural motif in many organic compounds and can participate in π-π stacking interactions. The amide group can act as a hydrogen bond donor and acceptor .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of ionization, solubility, and stability would be influenced by the presence and position of the functional groups within the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study highlighted the synthesis of enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli synthesis. This process involved the reaction of enaminones with urea and substituted benzaldehydes, demonstrating an efficient method for producing these compounds with good yield (Bhat et al., 2018).
Biological Activities
Research into the anti-inflammatory properties of ibuprofen analogs synthesized from N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide and condensed with compounds including morpholine, indicated potent anti-inflammatory activity in some of the synthesized compounds (Rajasekaran et al., 1999).
Another study focused on the synthesis and anticonvulsant activity of novel enaminones from cyclic beta-dicarbonyl precursors condensed with morpholine, among others. Several compounds exhibited potent anticonvulsant activity with a significant lack of neurotoxicity, highlighting their potential therapeutic applications (Edafiogho et al., 1992).
Chemical Reactions and Mechanisms
The catalytic formation of a carbon-nitrogen bond at the beta position of saturated ketones using morpholine demonstrated the potential for creating beta-enaminones, highlighting the versatility of morpholine in facilitating complex chemical reactions (Ueno et al., 2009).
Antimicrobial and Antitumor Activities
The synthesis of 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide derivatives via the Mannich base method and their subsequent screening for antimicrobial activity revealed significant antibacterial and antifungal properties. Particularly, one derivative showed high antibacterial activity against Streptococcus epidermidis, suggesting potential for developing new antimicrobial agents (Idhayadhulla et al., 2014).
Research into the antiproliferative activity of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide against cancer cell lines highlighted its potential as a therapeutic agent. The compound showed effective inhibition of cancer cell proliferation, demonstrating the application of morpholine derivatives in cancer treatment (Lu et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-13(17)15-12-5-3-11(4-6-12)14(18)16-7-9-19-10-8-16/h2-6H,1,7-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHWKZVZHFHETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2896378.png)
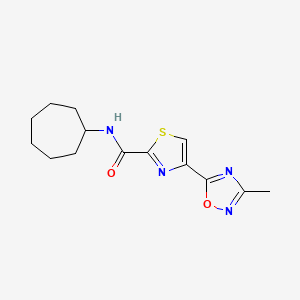


![Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2896385.png)
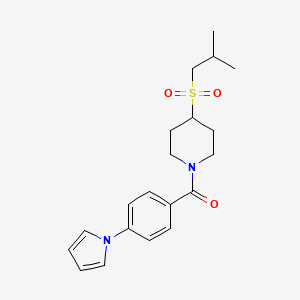
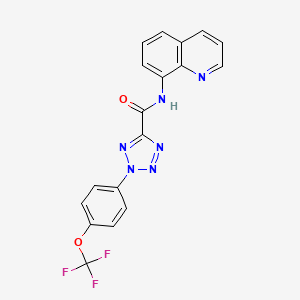
![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2896393.png)
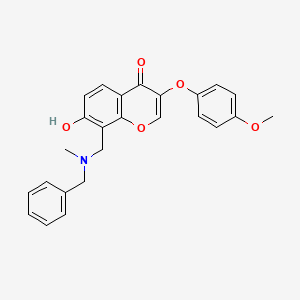
![4-(piperidin-1-ylsulfonyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2896395.png)
![N-[4-[2-acetyl-3-(2-chloro-6-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2896396.png)
![3-(1,3-Benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline](/img/structure/B2896397.png)
![Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2896399.png)
